

Application Notes and Protocols for AFDye 430 Azide in Flow Cytometry

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Compound of Interest

Compound Name: AFDye 430 Azide

Cat. No.: B13709572

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Introduction

AFDye 430 Azide is a bright, water-soluble, and photostable fluorescent dye belonging to the coumarin class. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or copper-free click chemistry. This specific and efficient labeling method makes **AFDye 430 Azide** an excellent tool for various fluorescence-based applications, including flow cytometry. With an excitation maximum around 430 nm and an emission maximum around 542 nm, it is well-suited for excitation by the violet laser in most flow cytometers.^{[1][2][3][4][5][6][7][8]} Its fluorescence is independent of pH over a wide range, ensuring stable signal in different buffer conditions.^{[1][3][4]} AFDye 430 is structurally identical or spectrally similar to Alexa Fluor® 430.^{[1][2][3][4][5]}

These application notes provide detailed protocols for using **AFDye 430 Azide** to label and detect cell surface and intracellular proteins for flow cytometry analysis.

Quantitative Data

A summary of the key quantitative data for **AFDye 430 Azide** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~430-433 nm	[1][6][7]
Emission Maximum (λ_{em})	~537-542 nm	[5][6]
Molar Extinction Coefficient (ϵ)	~15,000 - 15,955 M ⁻¹ cm ⁻¹	[5][9]
Fluorescence Quantum Yield (Φ)	~0.23	[6][9]
Molecular Weight	~585.6 - 623.69 g/mol	[5][6][9]
Solubility	Water, DMSO, DMF	[5][6]

Experimental Protocols

Herein, we provide detailed protocols for the two primary applications of **AFDye 430 Azide** in flow cytometry: cell surface protein labeling and intracellular protein labeling. These protocols utilize the highly specific click chemistry reaction to conjugate the dye to a target-specific probe, such as an alkyne-modified antibody.

Protocol 1: Cell Surface Protein Labeling

This protocol describes the labeling of cell surface antigens using an alkyne-modified primary antibody followed by a click reaction with **AFDye 430 Azide**.

Materials:

- Cells of interest in single-cell suspension
- Alkyne-modified primary antibody specific for the target cell surface protein
- **AFDye 430 Azide**
- Copper (II) Sulfate (CuSO₄) solution
- Reducing agent solution (e.g., Sodium Ascorbate)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

- 1.5 mL microcentrifuge tubes
- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension at a concentration of $1-5 \times 10^6$ cells/mL in ice-cold Flow Cytometry Staining Buffer.
- Primary Antibody Incubation:
 - Add the alkyne-modified primary antibody at the predetermined optimal concentration to the cell suspension.
 - Incubate for 30 minutes at 4°C, protected from light.
- Washing:
 - Wash the cells twice by adding 1 mL of ice-cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and carefully decanting the supernatant.
- Click Chemistry Reaction:
 - Prepare the click reaction cocktail immediately before use. For each sample, mix:
 - **AFDye 430 Azide** (final concentration of 1-5 μ M)
 - Copper (II) Sulfate (final concentration of 50-100 μ M)
 - Reducing agent (e.g., Sodium Ascorbate, final concentration of 0.5-1 mM) in an appropriate volume of Flow Cytometry Staining Buffer.
 - Resuspend the cell pellet in the click reaction cocktail.
 - Incubate for 30 minutes at room temperature, protected from light.
- Final Washes and Analysis:

- Wash the cells twice with 1 mL of Flow Cytometry Staining Buffer as described in step 3.
- Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 500 µL).
- Analyze the samples on a flow cytometer equipped with a violet laser for excitation and an appropriate emission filter (e.g., 530/40 bandpass).

Protocol 2: Intracellular Protein Labeling

This protocol details the labeling of intracellular antigens, which requires cell fixation and permeabilization prior to antibody incubation and the click reaction.

Materials:

- Cells of interest in single-cell suspension
- Alkyne-modified primary antibody specific for the target intracellular protein
- **AFDye 430 Azide**
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin in PBS)
- Copper (II) Sulfate (CuSO₄) solution
- Reducing agent solution (e.g., Sodium Ascorbate)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- 1.5 mL microcentrifuge tubes
- Flow cytometry tubes

Procedure:

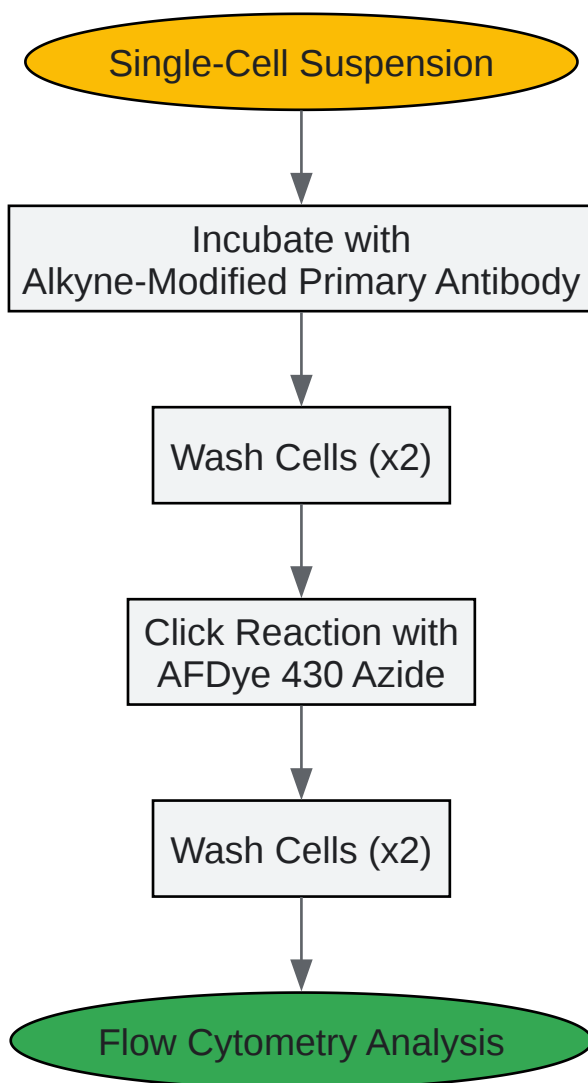
- Cell Preparation:

- Prepare a single-cell suspension as described in Protocol 1, Step 1.
- Fixation:
 - Centrifuge the cells and discard the supernatant.
 - Resuspend the cell pellet in 100 μ L of Fixation Buffer.
 - Incubate for 15-20 minutes at room temperature.
 - Add 1 mL of Flow Cytometry Staining Buffer, centrifuge, and discard the supernatant.
- Permeabilization:
 - Resuspend the fixed cell pellet in 100 μ L of Permeabilization Buffer.
 - Incubate for 10-15 minutes at room temperature.
 - Wash the cells once with Flow Cytometry Staining Buffer.
- Primary Antibody Incubation:
 - Resuspend the permeabilized cells in the alkyne-modified primary antibody diluted in Permeabilization Buffer.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Wash the cells twice with Permeabilization Buffer.
- Click Chemistry Reaction:
 - Prepare the click reaction cocktail as described in Protocol 1, Step 4, using Permeabilization Buffer as the diluent.
 - Resuspend the cell pellet in the click reaction cocktail.
 - Incubate for 30 minutes at room temperature, protected from light.

- Final Washes and Analysis:
 - Wash the cells twice with Permeabilization Buffer.
 - Resuspend the final cell pellet in Flow Cytometry Staining Buffer.
 - Analyze on a flow cytometer as described in Protocol 1, Step 5.

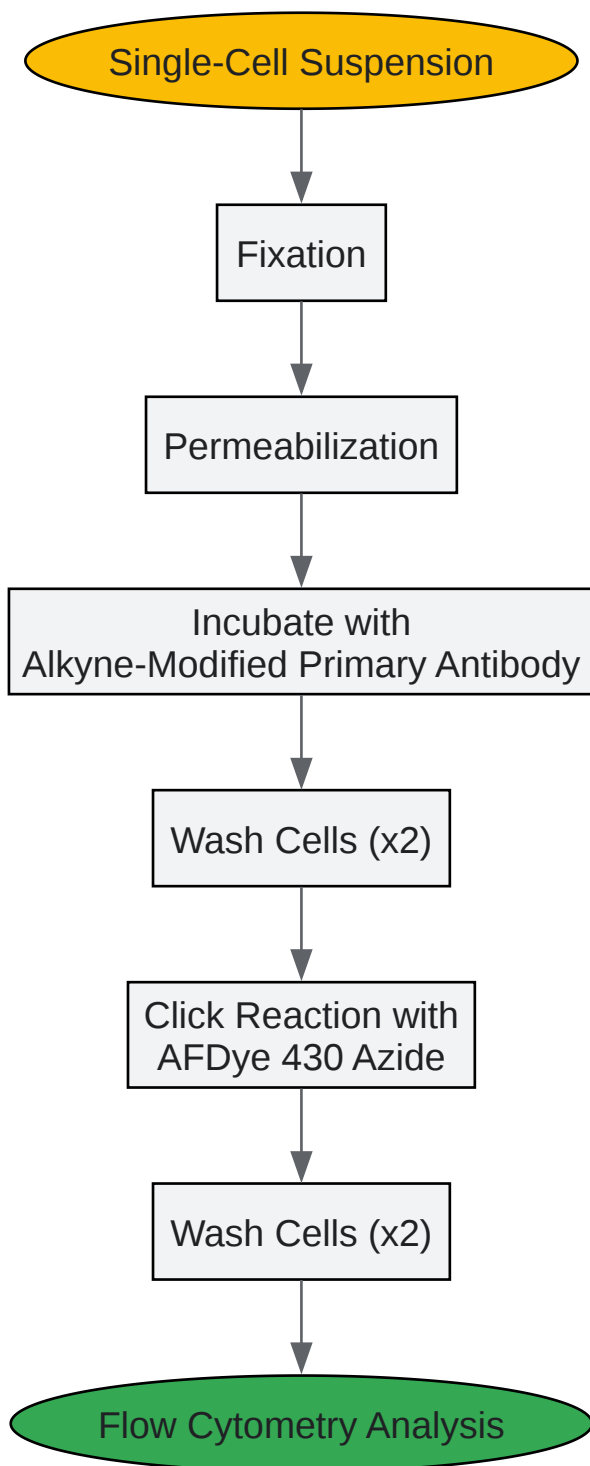
Visualizations

The following diagrams illustrate the key workflows and principles described in these application notes.



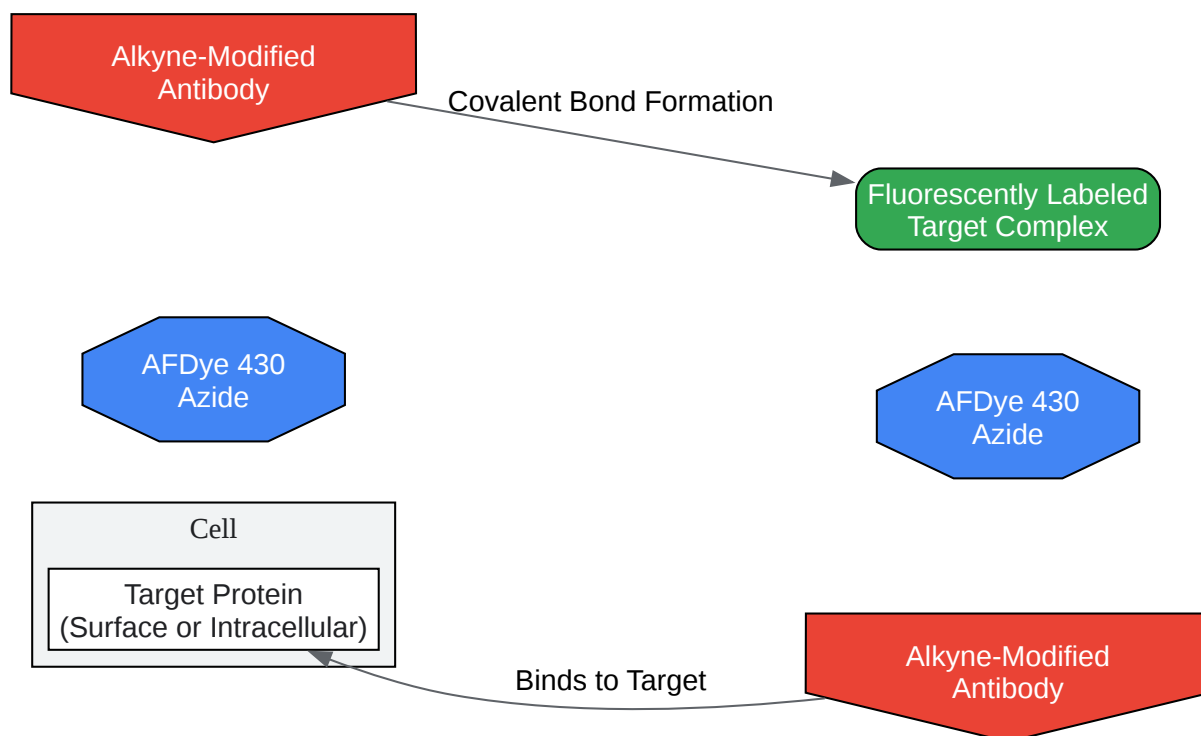
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Caption: Workflow for cell surface protein labeling.



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Caption: Workflow for intracellular protein labeling.



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Caption: Principle of target protein detection.

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